Thiodiglycol
Overview
Description
Thiodiglycol, also known as bis(2-hydroxyethyl)sulfide, is an organosulfur compound with the chemical formula C4H10O2S. It is a colorless liquid that is miscible with water and polar organic solvents. This compound is structurally similar to diethylene glycol and is used in various industrial applications, including as a solvent and a chemical intermediate .
Mechanism of Action
Target of Action
Thiodiglycol (TDG) is primarily associated with the synthesis and degradation of sulfur mustard, a chemical warfare agent . It is both a precursor for the chemical synthesis of mustard gas and a product of mustard gas hydrolysis . The primary targets of TDG are therefore related to its role in the production and breakdown of sulfur mustard.
Mode of Action
TDG can react with intermediates of mustard gas degradation to form more toxic and/or persistent aggregates, or reverse the pathway of mustard gas degradation . This interaction with mustard gas degradation intermediates highlights the compound’s role in the life cycle of sulfur mustard.
Biochemical Pathways
The biochemical pathways affected by TDG are primarily related to the synthesis and degradation of sulfur mustard . TDG is involved in the hydrolysis of mustard gas, resulting in the formation of TDG and hydrochloric acid at a molar ratio of 1:2 . The persistence of TDG has been observed in soils and groundwater at sites contaminated by mustard gas, indicating its stability and potential for long-term environmental impact .
Pharmacokinetics
Given its miscibility with water and polar organic solvents , it can be inferred that TDG may have significant bioavailability and potential for distribution throughout the body
Result of Action
The primary result of TDG’s action is its role in the production and degradation of sulfur mustard . As a precursor, it contributes to the synthesis of this harmful chemical warfare agent. As a degradation product, it serves as a marker for the presence of sulfur mustard in the environment .
Action Environment
The action of TDG is influenced by environmental factors. The persistence of TDG in soils historically contaminated by mustard gas might be attributed to the toxicity of mustard gas to microorganisms and the impact on soil chemistry during the hydrolysis . Therefore, factors such as pH and aeration may influence the action, efficacy, and stability of TDG .
Biochemical Analysis
Biochemical Properties
Thiodiglycol interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with gold nanoparticles through the Au–S bond . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It influences cell function by interacting with specific biomolecules and potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on specific transporters or binding proteins . It can also affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Thiodiglycol is typically synthesized through the reaction of 2-chloroethanol with sodium sulfide. The process involves the following steps :
Reaction Setup: In a round-bottomed flask, a 20% solution of ethylene chlorohydrin is mixed with water.
Addition of Sodium Sulfide: Crystalline sodium sulfide is added to the chlorohydrin solution while maintaining the temperature at 30-35°C.
Heating: The mixture is heated to 90-95°C for 45 minutes.
Neutralization: The solution is cooled and neutralized with hydrochloric acid.
Distillation: The water is distilled off under reduced pressure, and the residue is extracted with hot absolute alcohol.
Purification: The crude product is purified by vacuum distillation.
Chemical Reactions Analysis
Thiodiglycol undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: this compound reacts with halogenating agents to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include sulfoxides, sulfones, and thiols.
Scientific Research Applications
Thiodiglycol has a wide range of scientific research applications :
Chemistry: It is used as a solvent and a chemical intermediate in the synthesis of various organic compounds.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of therapeutic agents.
Industry: this compound is used in the production of dyes, pesticides, rubber accelerators, and plasticizers. It is also used as an antioxidant in lubricants and as a mounting medium in microscopy.
Comparison with Similar Compounds
Thiodiglycol is structurally similar to diethylene glycol, both containing ethanol groups . this compound contains a sulfur atom, which imparts unique chemical properties. Unlike diethylene glycol, this compound can participate in sulfur-specific reactions, such as the formation of sulfoxides and sulfones. Other similar compounds include:
Diethylene Glycol: HO-CH2-CH2-O-CH2-CH2-OH
Ethylene Glycol: HO-CH2-CH2-OH
This compound’s unique sulfur-containing structure makes it valuable in applications where sulfur chemistry is essential.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZTKMDCQEPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Record name | THIODIGLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | THIODIGLYCOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28516-38-3 | |
Record name | Ethanol, 2,2′-thiobis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28516-38-3 | |
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DSSTOX Substance ID |
DTXSID6026878 | |
Record name | 2,2'-Thiobisethanol | |
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Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information., Liquid, Colorless viscous liquid; [ICSC] Colorless to yellowish liquid with an unpleasant odor; [Reference #1] Colorless or pale yellow liquid with a stench; [Alfa Aesar MSDS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | THIODIGLYCOL | |
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Record name | Ethanol, 2,2'-thiobis- | |
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Record name | Thiodiglycol | |
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Record name | Thiodiglycol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | THIODIGLYCOL | |
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Boiling Point |
282 °C, 282.00 °C. @ 760.00 mm Hg | |
Record name | Thiodiglycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |
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Record name | Thiodiglycol | |
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Flash Point |
113 °C (235 °F) - closed cup, 320 °F (160 °C) (Closed cup), 160 °C o.c. | |
Record name | Thiodiglycol | |
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Record name | THIODIGLYCOL | |
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Solubility |
In water, miscible at 20 °C, Miscible with water, Miscible with ethanol, chloroform, ethyl acetate; soluble in ether; slightly soluble in benzene, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 | |
Record name | Thiodiglycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |
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Record name | Thiodiglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |
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Record name | THIODIGLYCOL | |
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Density |
1.1793 g/cu cm at 25 °C, Bulk density: 9.85 lb/gal, Relative density (water = 1): 1.18 | |
Record name | Thiodiglycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |
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Record name | THIODIGLYCOL | |
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Vapor Density |
4.21 (Air = 1), Relative vapor density (air = 1): 4.22 | |
Record name | Thiodiglycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |
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Record name | THIODIGLYCOL | |
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Vapor Pressure |
0.00323 [mmHg], 5.09X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.43 | |
Record name | Thiodiglycol | |
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Record name | Thiodiglycol | |
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Record name | THIODIGLYCOL | |
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Mechanism of Action |
The mechanism of vesication from sulfur mustard remains unknown in spite of 80 years of investigation. /The authors/ recently reported sulfur mustard-related inhibition of one or more protein (serine/threonine) phosphatases in tissue cytosol in vitro, suggesting a mechanism common to other vesicants such as cantharidin and Lewisite. /Their/ investigation showed that this inhibition was related to the concentration of 2,2'-thiobis-ethanol (thiodiglycol), the hydrolysis product of sulfur mustard, rather than to the concentration of mustard itself. Related work showed an increase in the rate of NAD (but not NADP) reduction upon the addition of thiodiglycol to mouse liver cytosol. This result provided evidence that metabolism beyond thiodiglycol may be contributing to protein phosphatase inhibition. This observation indicated that metabolism involving one or more dehydrogenases may be necessary to produce the ultimate inhibitor of the protein phosphatases. /The authors/ report here that thiodiglycol is a substrate for horse liver alcohol dehydrogenase (Km = 3.68+/-0.45 mM and Vmax = 0.22 +/-0.01 umol/ min/ mg protein) and for pyridine nucleotide-linked enzymes in mouse liver and human skin cytosol. The alcohol dehydrogenase-specific inhibitor 4-methylpyrazole inhibited the oxidation of thiodiglycol by the pure horse liver enzyme as well as by the enzymes in human skin and mouse liver cytosol, indicating that the activity in the tissue preparations is also alcohol dehydrogenase. | |
Record name | Thiodiglycol | |
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Color/Form |
Liquid, Syrupy, colorless, liquid | |
CAS No. |
111-48-8 | |
Record name | THIODIGLYCOL | |
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Record name | Thiodiglycol | |
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Record name | Thiodiglycol [INN] | |
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Record name | thiodiglycol | |
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Record name | THIODIGLYCOL | |
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Record name | Thiodiglycol | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-10.2 °C, -18 - -10 °C | |
Record name | Thiodiglycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiodiglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIODIGLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1601 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.